molecular formula C8H7Cl3N2O2 B5316704 Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate

Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate

Cat. No.: B5316704
M. Wt: 269.5 g/mol
InChI Key: MMHAGJSUQVPGPW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This particular compound is characterized by the presence of three chlorine atoms, an amino group, and an ethyl ester group attached to the pyridine ring

Properties

IUPAC Name

ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c1-2-15-8(14)3-4(9)5(12)7(11)13-6(3)10/h2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHAGJSUQVPGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of pyridine derivatives followed by esterification and amination reactions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out using ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Conversion of nitro groups to amino groups.

    Oxidation: Formation of nitro derivatives.

Scientific Research Applications

Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the amino and chlorine groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-2,4-dichloropyridine-3-carboxylate: Lacks one chlorine atom compared to the target compound.

    Ethyl 5-amino-2,6-dichloropyridine-3-carboxylate: Lacks one chlorine atom at a different position.

    Ethyl 5-amino-2,4,6-trifluoropyridine-3-carboxylate: Contains fluorine atoms instead of chlorine.

Uniqueness

Ethyl 5-amino-2,4,6-trichloropyridine-3-carboxylate is unique due to the specific arrangement of chlorine atoms and the presence of an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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